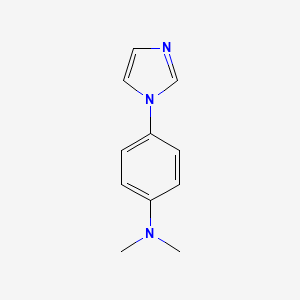

4-(1H-Imidazol-1-yl)-N,N-dimethylaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13N3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

4-imidazol-1-yl-N,N-dimethylaniline |

InChI |

InChI=1S/C11H13N3/c1-13(2)10-3-5-11(6-4-10)14-8-7-12-9-14/h3-9H,1-2H3 |

InChI Key |

NXOXTWPURLNTDZ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N2C=CN=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 1h Imidazol 1 Yl N,n Dimethylaniline and Its Analogues

Catalytic Approaches in Imidazole (B134444) Ring Formation

The formation of the N-aryl bond between the imidazole ring and the N,N-dimethylaniline moiety is a key transformation in the synthesis of the target compound. Catalytic methods offer significant advantages in terms of efficiency, selectivity, and substrate scope.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-nitrogen bonds. The Ullmann condensation and the Buchwald-Hartwig amination are two prominent examples of such reactions that are applicable to the synthesis of N-arylimidazoles. connectjournals.comwikipedia.org

The Ullmann condensation is a classical copper-catalyzed reaction that involves the coupling of an aryl halide with a nucleophile, in this case, imidazole. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions often require harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern modifications have led to milder and more efficient protocols. For the synthesis of 4-(1H-Imidazol-1-yl)-N,N-dimethylaniline, this would typically involve the reaction of imidazole with a 4-halo-N,N-dimethylaniline (e.g., 4-iodo- or 4-bromo-N,N-dimethylaniline) in the presence of a copper catalyst and a base. connectjournals.comnih.gov The choice of ligand, base, and solvent can significantly influence the reaction outcome. For instance, the use of ligands like 1,10-phenanthroline (B135089) or amino acids can facilitate the reaction at lower temperatures. connectjournals.com

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for C-N bond formation. capes.gov.bryoutube.comorganic-chemistry.org This reaction offers a broad substrate scope and generally proceeds under milder conditions than the classical Ullmann reaction. The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine (imidazole), deprotonation, and reductive elimination to afford the N-arylated product. youtube.com The development of bulky, electron-rich phosphine (B1218219) ligands, such as XPhos and SPhos, has been instrumental in the success of the Buchwald-Hartwig amination. youtube.com The synthesis of N,N-dimethylanilines from aryl triflates using this methodology has also been reported. organic-chemistry.orgresearchgate.net

Comparison of Ullmann and Buchwald-Hartwig Reactions for N-Arylimidazole Synthesis

| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |

|---|---|---|

| Catalyst | Copper (Cu) | Palladium (Pd) |

| Typical Conditions | High temperatures, polar solvents | Milder temperatures, various solvents |

| Ligands | Often used to improve efficiency (e.g., phenanthrolines, amino acids) | Crucial for success (e.g., bulky phosphines) |

| Substrate Scope | Broad, but can be limited by harsh conditions | Very broad, including less reactive aryl chlorides |

Nanocatalysis in Organic Synthesis (e.g., TiO2 catalysis)

The use of nanocatalysts in organic synthesis has gained significant attention due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. Titanium dioxide (TiO2) nanoparticles have emerged as a promising, inexpensive, and reusable catalyst for various organic transformations, including the synthesis of imidazole derivatives. researchgate.netnih.gov

TiO2 nanoparticles can act as an efficient catalyst for the synthesis of 2-arylbenzimidazoles through the oxidative coupling of o-phenylenediamines and aldehydes. researchgate.net While not a direct synthesis of the target compound, this demonstrates the potential of TiO2 in facilitating key bond-forming reactions in imidazole synthesis. In some methodologies, TiO2 nanoparticles are used in conjunction with other reagents, such as hydrogen peroxide, under ambient light conditions. researchgate.net The synthesis of TiO2 nanoparticles can be achieved through green methods, for example, using plant extracts, which further enhances the environmental friendliness of this approach. rsc.orgfrontiersin.org The catalytic activity of TiO2 can be further enhanced by immobilizing it on supports or by creating nanocomposites. researchgate.net

Ionic Liquid-Assisted Synthetic Routes

Ionic liquids (ILs), which are salts with melting points below 100 °C, have been extensively explored as green solvents and catalysts in organic synthesis. mdpi.com Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvent properties, make them attractive alternatives to volatile organic solvents. nih.govmdpi.com

In the context of N-arylimidazole synthesis, ionic liquids can serve multiple roles. They can act as the solvent, the catalyst, or both. researchgate.net For instance, Brønsted acidic ionic liquids have been shown to be effective catalysts for the synthesis of tetrasubstituted imidazoles. nih.gov The use of imidazolium-based ionic liquids is particularly interesting, as the cation itself can participate in the reaction or influence the catalytic cycle. mdpi.comorientjchem.org The combination of ionic liquids with microwave irradiation can further enhance reaction rates and yields, leading to highly efficient synthetic protocols. orientjchem.orgresearchgate.net

Microwave-Assisted Organic Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. electronicsandbooks.comnih.gov The application of microwave irradiation in the synthesis of this compound and its analogues can significantly improve the efficiency of the key N-arylation step.

Solvent-free, microwave-assisted N-arylation of imidazole with aryl halides has been successfully demonstrated. electronicsandbooks.com For example, the reaction of imidazole with aryl bromides can be achieved using copper salts and L-amino acids as catalysts under microwave irradiation, obviating the need for volatile organic solvents. electronicsandbooks.com Microwave heating has also been employed in the synthesis of N-alkyl triaryl imidazoles, showcasing its broad applicability in the functionalization of the imidazole core. ijrar.org The rapid and uniform heating provided by microwaves can overcome the activation energy barriers of challenging coupling reactions, making it a powerful technique for the synthesis of complex heterocyclic molecules.

Microwave-Assisted vs. Conventional Heating in Imidazole Synthesis

| Parameter | Microwave-Assisted Synthesis | Conventional Heating |

|---|---|---|

| Reaction Time | Significantly shorter (minutes vs. hours) | Longer |

| Yields | Often higher | Generally lower |

| Side Reactions | Reduced, leading to cleaner products | More prevalent |

| Energy Efficiency | More efficient due to direct heating of the reaction mixture | Less efficient |

Multi-Component Reactions for Imidazole Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates all or most of the atoms of the starting materials. tandfonline.comrsc.org MCRs are characterized by their high atom economy, operational simplicity, and the ability to generate molecular diversity quickly.

Several MCRs have been developed for the synthesis of substituted imidazoles. tandfonline.comrsc.orgnih.gov For example, the one-pot reaction of a 1,2-dicarbonyl compound (like benzil), an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) is a common method for preparing tetrasubstituted imidazoles. nih.govtandfonline.com While this approach typically leads to more substituted imidazole rings than that in the target compound, it is a powerful method for generating a wide range of imidazole-containing analogues. The synthesis of 1,4-disubstituted imidazoles, which are structurally more similar to the target compound, has also been achieved through regioselective methods. rsc.orgacs.org High-order multicomponent reactions have also been developed to create complex hybrid molecules containing the imidazole moiety. beilstein-journals.org

Derivatization Strategies of the Core Structure

Once the core structure of this compound is synthesized, further derivatization can be carried out to explore structure-activity relationships or to fine-tune its properties. Derivatization can occur at several positions: the imidazole ring, the aniline (B41778) ring, or the dimethylamino group.

Functionalization of the Imidazole Ring: The C-H bonds of the imidazole ring can be selectively functionalized. For example, direct C-H arylation at the C2, C4, and C5 positions of the imidazole core can be achieved using transition metal catalysis. nih.gov This allows for the introduction of various aryl groups onto the imidazole ring.

Functionalization of the Aniline Ring: The aromatic ring of the N,N-dimethylaniline moiety can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration, to introduce additional functional groups. These groups can then be further modified.

Modification of the N,N-dimethylamino Group: While the dimethylamino group is relatively stable, it is possible to envision modifications. For instance, in related systems, N-demethylation followed by re-alkylation could introduce different alkyl groups.

The synthesis of various analogues, such as 4-(1-allyl-4,5-diphenyl-1H-imidazol-2-yl)-N,N-dimethyl-aniline, demonstrates the feasibility of introducing substituents at the N1 position of the imidazole ring and at other positions on the imidazole core. nih.gov

Elucidating the Molecular Architecture and Supramolecular Assembly

Single Crystal X-ray Diffraction Analysis of Conformation and Packing

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for 4-(1H-Imidazol-1-yl)-N,N-dimethylaniline is not publicly available, analysis of analogous compounds provides significant insight into its likely solid-state conformation and packing.

Dihedral Angle Analysis of Aromatic Rings

In another analog, 4-(1-allyl-4,5-diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline, the dimethylaniline ring system is nearly perpendicular to the imidazole-phenyl moiety, with dihedral angles of 85.84(10)° and 85.65(10)° observed between the benzene (B151609) rings of the two independent dimethylaniline fragments. nih.gov For 5-[4-(1H-Imidazol-1-yl)phenyl]-1H-tetrazole, the imidazole (B134444) ring is twisted out of the plane of the central benzene ring by a dihedral angle of 37.18(9)°. These examples suggest that the dihedral angle between the imidazole and N,N-dimethylaniline rings in the title compound is likely to be non-planar, a conformation driven by the steric hindrance between the two aromatic systems.

Intermolecular Hydrogen Bonding Interactions in Solid State

Hydrogen bonding plays a crucial role in the supramolecular assembly of imidazole-containing compounds. In the crystal structure of 4-(4,5-diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline, intermolecular N—H···N hydrogen bonds between the imidazole moieties of adjacent molecules are observed. nih.gov These interactions link the molecules into one-dimensional chains extending along the hmdb.ca crystallographic direction. nih.gov The hydrogen bond geometries involve the N-H of one imidazole ring and the non-protonated nitrogen of a neighboring imidazole. nih.gov A similar N—H···N hydrogen bonding pattern is seen in the crystal structure of 5-[4-(1H-Imidazol-1-yl)phenyl]-1H-tetrazole, which forms zigzag chains.

π-Stacking and Other Non-Covalent Interactions

Beyond hydrogen bonding, other non-covalent forces contribute to the stability of the crystal lattice. In the case of 4-(1-allyl-4,5-diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline, the crystal structure is stabilized by an extensive network of C-H···π interactions, which link the molecules into undulating rows. nih.gov Additionally, π-π stacking interactions are observed between the imidazole and the substituted phenyl rings of adjacent molecules. nih.gov For 4-(4,5-diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline, short contacts of the C—H···π type are also present, further stabilizing the crystal packing. nih.gov These observations suggest that a combination of hydrogen bonding and π-based interactions likely governs the supramolecular assembly of this compound.

Spectroscopic Characterization for Structural Validation

Spectroscopic techniques are indispensable for confirming the identity and elucidating the structural features of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

¹H NMR: The ¹H NMR spectrum of N,N-dimethylaniline typically shows a singlet for the six protons of the two methyl groups. rsc.org The aromatic protons appear as multiplets in the downfield region. For 4-bromo-N,N-dimethylaniline, the methyl protons appear as a singlet at 2.92 ppm, while the aromatic protons are observed as doublets at 7.29 ppm and 6.58 ppm. rsc.org In 4-methyl-N-phenylaniline, the N-H proton appears as a broad singlet. chemicalbook.com For this compound, one would expect to see signals corresponding to the protons of the dimethylamino group, the aniline (B41778) ring, and the imidazole ring.

¹³C NMR: The ¹³C NMR spectrum of N,N-dimethylaniline shows a characteristic signal for the methyl carbons and distinct signals for the aromatic carbons. researchgate.net For 4-bromo-N,N-dimethylaniline, the methyl carbons resonate at 40.57 ppm, and the aromatic carbons appear at 149.44, 131.65, 114.09, and 108.51 ppm. rsc.org In the case of this compound, the spectrum would be expected to show resonances for the N,N-dimethyl carbons, the carbons of the aniline ring, and the three distinct carbons of the imidazole ring.

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 4-bromo-N,N-dimethylaniline | 7.29 (d, 2H), 6.58 (d, 2H), 2.92 (s, 6H) | 149.44, 131.65, 114.09, 108.51, 40.57 |

| 4-methyl-N-phenylaniline | 7.20 (t, 2H), 7.05 (d, 2H), 7.01-6.94 (m, 4H), 6.85 (t, 1H), 5.56 (br s, 1H), 2.29 (s, 3H) | 143.7, 140.1, 130.6, 129.1, 120.1, 118.7, 116.7, 20.7 |

| 4-methoxy-N,N-dimethylaniline | 6.87 – 6.82 (m, 2H), 6.78 – 6.73 (m, 2H), 3.76 (s, 3H), 2.86 (s, 6H) | 151.98, 145.70, 114.92, 114.59, 55.72, 41.83 |

Table 1: Representative NMR data for related aniline derivatives. rsc.orgchemicalbook.com

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of N,N-dimethylaniline does not show the N-H stretching vibrations that are characteristic of primary and secondary amines. researchgate.net In contrast, the FTIR spectrum of 4,4′(4,5-diphenyl-1H-imidazol-1,2-diyl)dianiline shows characteristic bands for the functional groups present. ijrpc.com

For this compound, one would anticipate observing vibrational bands corresponding to:

C-H stretching of the aromatic rings and methyl groups.

C=C and C=N stretching vibrations within the aromatic and imidazole rings.

C-N stretching vibrations of the dimethylamino group and the imidazole linkage.

Various bending vibrations (in-plane and out-of-plane) for the C-H bonds.

| Compound | Key FTIR (cm⁻¹) Vibrational Bands |

| Aniline | 3433, 3356 (N-H stretch) |

| N-methylaniline | 3411 (N-H stretch) |

| N,N-dimethylaniline | No N-H stretch observed |

| 4-(1H-benzo[d]imidazol-2-yl)aniline | 3430 (N-H, benzimidazole), 3350, 3217 (NH₂, aminophenyl), 3061 (C-H, aromatic), 1629 (C=N), 1605 (C=C, aromatic) |

Table 2: Characteristic FTIR absorption bands for related aniline and imidazole compounds. researchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a important technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For aromatic systems like this compound, these transitions are typically of the π → π* and n → π* types.

The electronic spectrum of molecules containing both an electron-donor and an electron-acceptor group linked by a π-system can be influenced by intramolecular charge transfer (ICT). In the case of this compound, the N,N-dimethylamino group acts as a strong electron donor, while the imidazole ring can act as an electron acceptor. This donor-acceptor character is likely to result in an ICT band in the UV-Vis spectrum.

Studies on related donor-acceptor molecules, such as 4-(9-anthryl)-N,N'-dimethylaniline (ADMA), have shown that the solvent polarity can significantly affect the electronic transitions. acs.orgacs.org In nonpolar solvents, the absorption spectrum is dominated by locally excited (LE) state transitions, characteristic of the individual chromophores. acs.org As solvent polarity increases, a red-shift in the absorption spectrum is often observed, indicative of the stabilization of the more polar charge-transfer excited state. acs.orgacs.org

For a related compound, 4-(9-anthryl)-N,N'-dimethylaniline, transient absorption spectra after photoexcitation show bands that are attributed to the locally excited state and the charge-transfer state, with the dynamics of their interconversion being solvent-dependent. acs.org For example, in cyclohexane, the initial absorption bands are characteristic of the LE state, while in the more polar benzonitrile, the spectrum evolves to that of the CT state within picoseconds. acs.org

Based on these observations, the UV-Vis spectrum of this compound is expected to display absorptions related to the π-systems of the aniline and imidazole rings, as well as a potential ICT band. The position and intensity of this ICT band would likely be sensitive to the solvent environment.

Table 1: Illustrative UV-Vis Absorption Data for Related Compounds

| Compound | Solvent | Absorption Maxima (λmax, nm) | Reference |

| N,N-Dimethylaniline | Cyclohexane | 251 | photochemcad.com |

| Aniline | Vapor Phase | ~294 (S1 origin) | aip.org |

| 4-(9-Anthryl)-N,N'-dimethylaniline | Cyclohexane | Dominated by LE transitions | acs.orgacs.org |

| 4-(9-Anthryl)-N,N'-dimethylaniline | Acetonitrile | Interpreted as superposition of cation and anion radical absorptions (CT state) | acs.orgacs.org |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) and Ab Initio Calculations for Ground State Properties

DFT and ab initio methods are fundamental to calculating the ground-state properties of a molecule. These calculations provide insights into the most stable three-dimensional structure, the distribution of electrons, and the intrinsic reactivity of the compound.

Calculations on analogous structures, such as 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline, have been performed using DFT and Hartree-Fock (HF) methods with the 6-31G(d) basis set to find the optimized geometry. tandfonline.comresearchgate.net These studies show that the optimized geometries can successfully reproduce structural parameters found in experimental X-ray diffraction data. tandfonline.comresearchgate.net A key feature of these systems is that the imidazole (B134444) and dimethylaniline rings are not coplanar. The dihedral angle between the planes of the two aromatic rings is a critical parameter influencing the extent of electronic conjugation. For a related compound, 4-(4,5-Diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline, DFT calculations revealed significant twists between the imidazole and phenyl rings, with dihedral angles varying from approximately 3° to 47°. nih.gov

To understand the flexibility of the molecule, a conformational energy profile can be generated by systematically rotating a specific torsion angle and calculating the energy at each step. tandfonline.comresearchgate.net For the related benzimidazole (B57391) derivative, this was achieved by varying the angle from -180° to +180° in 5° increments, mapping out the energy landscape and identifying the most stable conformations. tandfonline.comresearchgate.net

| Ring System Comparison | Dihedral Angle in Molecule A (°) | Dihedral Angle in Molecule B (°) |

|---|---|---|

| Imidazole vs. Dimethylaniline Ring | 3.37 (17) | 46.94 (17) |

| Imidazole vs. Phenyl Ring 1 | 38.5 (2) | 45.8 (2) |

| Imidazole vs. Phenyl Ring 2 | 61.5 (3) | 36.01 (19) |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of molecular stability and reactivity. nih.gov

In 4-(1H-Imidazol-1-yl)-N,N-dimethylaniline, the N,N-dimethylaniline group acts as an electron donor, while the imidazole moiety is the electron acceptor. Therefore, the HOMO is expected to be localized primarily on the dimethylaniline portion of the molecule, and the LUMO is expected to be concentrated on the imidazole ring. This separation facilitates an intramolecular charge transfer (ICT) upon electronic excitation.

Theoretical investigations on similar molecules confirm this distribution. tandfonline.comresearchgate.net A small HOMO-LUMO energy gap suggests that the molecule is more reactive because less energy is required to move an electron from the ground state to an excited state. nih.gov The computed HOMO-LUMO energy demonstrates that charge exchange takes place within the molecule. nih.gov

| Parameter | Energy (eV) | Method/Basis Set |

|---|---|---|

| HOMO | -5.40 | B3LYP/6-31G(d) |

| LUMO | -1.25 | B3LYP/6-31G(d) |

| Energy Gap (ΔE) | 4.15 | B3LYP/6-31G(d) |

Natural Bond Orbital (NBO) analysis is a computational technique that examines the delocalization of electron density within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is particularly useful for quantifying intramolecular charge transfer and hyperconjugative interactions.

For this compound, NBO analysis would quantify the electron-donating strength of the N,N-dimethylaniline moiety and the electron-accepting nature of the imidazole ring. The analysis would reveal hyperconjugative interactions, such as the donation of electron density from the nitrogen lone pair of the dimethylamino group into the antibonding orbitals (π*) of the adjacent phenyl ring. Similarly, it would show charge transfer from the phenyl ring to the antibonding orbitals of the imidazole system. These interactions contribute to the stabilization of the molecule and are key to understanding its electronic structure. Studies on protonated imidazole dimers have utilized NBO analysis to assign orbital character to electronic transitions. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP is plotted onto the molecule's electron density surface, where different colors represent different values of the electrostatic potential.

Negative Regions (Red/Yellow): These areas are electron-rich and represent sites that are favorable for electrophilic attack.

Positive Regions (Blue): These areas are electron-poor and are susceptible to nucleophilic attack.

Neutral Regions (Green): These areas have a near-zero potential.

For this compound, MEP calculations are expected to show the most negative potential localized around the nitrogen atoms of the imidazole ring, indicating these are the primary sites for electrophilic attack or protonation. tandfonline.comresearchgate.net The dimethylamino group, being a strong electron-donating group, also contributes to the negative potential on the aniline (B41778) ring. Conversely, the hydrogen atoms, particularly those on the imidazole ring, would exhibit a positive electrostatic potential, making them susceptible to interaction with nucleophiles. Such calculations have been performed for the benzimidazole analogue at the B3LYP/6-31G(d) optimized geometry to predict its reactive behavior. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Modeling

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states and electronic spectra. scirp.orgscirp.org It allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and provides information on the nature of the electronic transitions involved.

TD-DFT calculations can accurately simulate the electronic absorption (UV-Vis) spectrum of a molecule. scirp.org The process involves calculating the energies required to promote an electron from an occupied orbital (like the HOMO) to an unoccupied orbital (like the LUMO). The output provides key parameters for each electronic transition. scirp.org

Excitation Energy (eV) or Wavelength (nm): The energy of the absorbed photon.

Oscillator Strength (f): A dimensionless quantity that represents the probability of a given electronic transition occurring. A higher oscillator strength corresponds to a more intense absorption band in the spectrum.

For this compound, the primary absorption band in the UV-Vis spectrum is expected to arise from a π → π* transition, which corresponds to the promotion of an electron from the HOMO (located on the dimethylaniline moiety) to the LUMO (on the imidazole moiety). This is characteristic of an intramolecular charge transfer (ICT) transition. TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the intensity of this band, which can then be compared with experimental data. scirp.org

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Nature of Transition |

|---|---|---|---|---|

| S₀ → S₁ | ~4.0 - 4.5 | ~275 - 310 | > 0.1 | HOMO → LUMO (π → π*, ICT) |

Excited State Dipole Moment Calculations

The determination of the excited state dipole moment (µe) is crucial for understanding the charge redistribution that occurs upon electronic excitation. For push-pull molecules such as this compound, a significant change in dipole moment between the ground state (µg) and the excited state is expected, which is indicative of intramolecular charge transfer (ICT).

Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting excited state properties. scirp.org These calculations can provide insights into the nature of electronic transitions and the resulting change in electron density distribution. The excited state dipole moment is often calculated in conjunction with solvatochromic studies, where the shift in absorption and emission spectra in solvents of varying polarity is analyzed.

Several methods, such as the Lippert-Mataga, Bakhshiev, and Kawski-Chamma-Viallet equations, are employed to estimate the change in dipole moment (Δµ = µe - µg) from experimental solvatochromic data. These methods relate the Stokes shift to the dielectric constant and refractive index of the solvent.

Table 1: Excited State Dipole Moment Data for an Analogous Imidazole Derivative nih.gov Data for 4-(1H-imidazo[4,5-f] researchgate.netnih.govphenanthrolin-2-yl)benzaldehyde

| Conformer | Method | Excited State Dipole Moment (µe) in Debye |

| trans | Reichardt | 10.56 |

| cis | Reichardt | 7.08 |

For this compound, a similar investigation would involve TD-DFT calculations to optimize the geometry of the first excited state and compute its dipole moment. Comparing this with the calculated ground state dipole moment would provide a theoretical value for Δµ, quantifying the extent of charge transfer from the N,N-dimethylaniline donor to the imidazole acceptor upon photoexcitation.

Solvation Models (e.g., Polarizable Continuum Model - PCM, Onsager Model) for Environmental Effects

The surrounding solvent environment can significantly influence the electronic properties and behavior of a solute molecule. Solvation models are computational methods used to account for these environmental effects. The Polarizable Continuum Model (PCM) and the Onsager model are two such widely used implicit solvation models.

In these models, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this continuum. The solute polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute, affecting its energy and properties.

A computational study on the closely related molecule 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline employed both the Onsager and the Polarizable Continuum Model (PCM) to examine its energetic behavior in different solvent media. researchgate.net These calculations were performed using the B3LYP method with the 6-31G(d) basis set. researchgate.net Such studies typically calculate properties like the total energy and dipole moment in various solvents to predict the stability and electronic response of the molecule to its environment.

Table 2: Application of Solvation Models in a Study of a Benzimidazole Analog researchgate.net Study on 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline

| Computational Method | Solvation Model | Purpose |

| B3LYP/6-31G(d) | Onsager Model | To examine the energetic behavior of the compound in a solvent medium. |

| B3LYP/6-31G(d) | Polarizable Continuum Model (PCM) | To examine the energetic behavior of the compound in a solvent medium. |

For this compound, applying the PCM or Onsager model within DFT calculations would allow for the prediction of how its UV-Vis absorption spectra, dipole moment, and molecular orbital energies are affected by solvents of different polarities. This is crucial for understanding its solvatochromic properties and for correlating theoretical predictions with experimental observations in solution.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum mechanical calculations provide detailed information about the electronic structure of a molecule, they are often limited to static structures or small systems. Molecular Dynamics (MD) simulations, on the other hand, are a powerful computational method for studying the time-dependent behavior of molecular systems.

MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes the positions and velocities of the particles over time. This allows for the investigation of the dynamic behavior of molecules, including conformational changes, solvent interactions, and the formation of intermolecular assemblies.

Although no specific MD simulation studies on this compound were identified in the available literature, research on related imidazole-containing compounds demonstrates the utility of this technique. nih.govscielo.brajchem-a.com For instance, MD simulations have been used to study the mechanism of action of imidazole derivatives as enzyme inhibitors by analyzing their binding modes and the stability of the protein-ligand complex over time. scielo.brajchem-a.com

Table 3: Common Analyses in Molecular Dynamics Simulations of Drug-like Molecules

| Analysis | Information Gained |

| Root Mean Square Deviation (RMSD) | Stability of the molecule's conformation or a ligand-protein complex over time. ajchem-a.com |

| Root Mean Square Fluctuation (RMSF) | Flexibility of different parts of the molecule. |

| Radial Distribution Function (RDF) | Probability of finding a solvent molecule at a certain distance from a specific atom of the solute. |

| Hydrogen Bond Analysis | Formation, lifetime, and dynamics of hydrogen bonds between the solute and solvent. |

Such simulations would be invaluable for understanding the dynamic aspects of solvation and how the flexibility of the molecule influences its properties in solution.

Photophysical Properties and Excited State Dynamics

Electronic Transitions and Absorption Characteristics

The electronic absorption spectrum of molecules like 4-(1H-Imidazol-1-yl)-N,N-dimethylaniline is characterized by transitions from the ground state to various excited states. These transitions are typically π→π* and n→π* in nature. For donor-acceptor systems, an absorption band corresponding to an intramolecular charge transfer (ICT) from the electron-donating part (N,N-dimethylaniline) to the electron-accepting part (imidazole) is often observed. This ICT transition is sensitive to the electronic properties of the donor and acceptor as well as the surrounding medium.

In related imidazole (B134444) derivatives, the absorption spectrum can be influenced by the promotion of an electron from the highest occupied molecular orbital (HOMO), often localized on the donor, to the lowest unoccupied molecular orbital (LUMO), which may be centered on the acceptor, confirming the potential for charge transfer complex formation.

Excited State Relaxation Mechanisms

Once excited by light absorption, this compound can return to its ground state through several competing relaxation pathways. These processes are crucial in determining the fluorescence properties, such as quantum yield and lifetime, of the molecule.

In some advanced fluorescent materials, the excited state does not exist as a pure LE or CT state but rather as a Hybridized Local and Charge Transfer (HLCT) state. These states arise from the mixing of LE and CT state configurations. Molecules with HLCT character can exhibit high photoluminescence quantum yields by facilitating efficient reverse intersystem crossing (RISC), which allows for the harvesting of non-emissive triplet excitons for fluorescence. This mechanism is particularly important in the design of efficient emitters for organic light-emitting diodes (OLEDs). The S1 state in such molecules often displays a combination of both CT and LE features.

Photoinduced Electron Transfer (PET) is another fundamental process that can occur in the excited state of donor-acceptor systems. Upon excitation, an electron can be transferred from the donor (N,N-dimethylaniline) to an external acceptor molecule or from an external donor to the excited molecule. In the context of intramolecular processes, the term is often used interchangeably with ICT. The efficiency of PET is governed by the driving force of the reaction and the distance and orientation between the donor and acceptor. Studies on N,N-dimethylaniline have shown it can act as an electron donor in PET reactions, for instance, with photoexcited octadecylrhodamine B on micelle surfaces.

Solvatochromism and Thermochromism Studies on Spectral Shifts

The absorption and particularly the fluorescence spectra of this compound are expected to be highly sensitive to the properties of the surrounding medium, a phenomenon known as solvatochromism.

This sensitivity arises because the dipole moment of the molecule can change significantly upon excitation. Polar solvents will stabilize the more polar excited state to a greater extent than the ground state, leading to a red-shift (a shift to longer wavelengths) in the fluorescence spectrum. Theoretical studies on para-substituted N,N-dimethylaniline derivatives confirm that solvent effects are critical in stabilizing charge transfer states. In some cases, increasing solvent polarity can lead to a blue shift (a shift to shorter wavelengths) in the absorption band.

Thermochromism, a change in color with temperature, can also be observed. This is often linked to changes in the equilibrium between different molecular conformations or aggregation states that are influenced by temperature.

The influence of solvent polarity on the spectral shifts can be quantified using various models. The Lippert-Mataga equation is a widely used model that correlates the Stokes shift (the difference in energy between the absorption and emission maxima) with the solvent's orientation polarizability, which is a function of its dielectric constant and refractive index. A linear Lippert-Mataga plot indicates a change in dipole moment upon excitation and is characteristic of ICT processes.

Another approach is the use of multi-parameter solvent scales, such as the Kamlet-Taft parameters. This method separates the solvent's effect into contributions from its hydrogen bond donating ability (α), hydrogen bond accepting ability (β), and dipolarity/polarizability (π*). By performing a multiple linear regression analysis of the spectral shifts against these parameters, the specific and non-specific interactions between the solute and solvent molecules can be determined.

Fluorescence Spectroscopy and Quantum Yield Analysis5.4.1. Steady-State and Time-Resolved Fluorescence5.4.2. Fluorescence Quenching Mechanisms

Further research would be required to determine the specific photophysical characteristics of this compound. Such studies would involve synthesizing the compound and subjecting it to detailed spectroscopic analysis to elucidate its fluorescent behavior.

Nonlinear Optical Nlo Properties and Applications

Theoretical Prediction of NLO Response

Computational quantum chemistry provides powerful tools to predict the NLO properties of molecules before their synthesis and experimental characterization. Methods like Density Functional Theory (DFT) are commonly used to calculate the key parameters that define a molecule's NLO response.

The NLO response of a single molecule is quantified by its hyperpolarizabilities. The first-order hyperpolarizability (β) is related to second-order NLO effects like second-harmonic generation (SHG), while the second-order hyperpolarizability (γ) governs third-order effects, such as third-harmonic generation and two-photon absorption.

For a D-π-A molecule, a large β value is associated with a significant difference in the dipole moments of the ground and excited states and a low energy gap for the ICT transition. Theoretical studies on similar N-aryl imidazoles and benzimidazoles have shown that the magnitude of β is highly sensitive to the nature of the donor and acceptor groups. mdpi.comacs.org For instance, in a study of substituted benzimidazoles, a compound featuring a strong methoxy-donor group and a bromine-acceptor exhibited a large calculated first hyperpolarizability (β₀) of 5.66 × 10⁻³⁰ esu. mdpi.com

Given that 4-(1H-Imidazol-1-yl)-N,N-dimethylaniline possesses a potent N,N-dimethylamino donor group and an imidazole (B134444) acceptor, it is predicted to have a substantial first-order hyperpolarizability. Calculations would likely involve optimizing the molecular geometry and then computing the electronic properties using a suitable DFT functional and basis set.

The second-order hyperpolarizability (γ) is also a critical parameter, particularly for applications in optical switching and data storage. Theoretical calculations for related imidazole derivatives have been performed to understand their third-order NLO response. nih.gov It is expected that this compound would also exhibit a significant γ value, arising from the delocalization of its π-electron system.

Experimental Evaluation of Optical Nonlinearity (e.g., Z-scan technique)

The Z-scan technique is a widely used experimental method to measure the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material, which are macroscopic manifestations of the molecular hyperpolarizabilities. ucf.eduresearchgate.net In a typical Z-scan experiment, a sample is moved along the propagation path (the z-axis) of a focused laser beam, and the transmittance through a finite aperture in the far field is measured. ucf.edu

Closed-aperture Z-scan: This configuration is sensitive to changes in the refractive index. A positive n₂ (self-focusing) results in a pre-focal transmittance minimum (valley) followed by a post-focal maximum (peak). A negative n₂ (self-defocusing) produces the opposite signature.

Open-aperture Z-scan: By removing the aperture and collecting all the transmitted light, this setup measures changes in nonlinear absorption. For example, two-photon absorption (TPA) or reverse saturable absorption (RSA) leads to a decrease in transmittance at the focal point.

While specific Z-scan data for this compound is not available, a study on the closely related compound 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol provides valuable insight. nih.gov Using the Z-scan technique, this compound was found to have a nonlinear absorption coefficient of 4.044 × 10⁻¹ cmW⁻¹ and a negative nonlinear refractive index of 2.89 × 10⁻⁶ cm²W⁻¹. The negative sign of n₂ indicates a self-defocusing nonlinearity. nih.gov The third-order NLO susceptibility (χ⁽³⁾) was determined to be 2.2627 × 10⁻⁶ esu, confirming it as a promising NLO material. nih.gov It is plausible that this compound would yield comparable results, exhibiting both nonlinear absorption and refraction.

Structure-Property Relationships for Enhanced NLO Response

The NLO properties of organic molecules can be fine-tuned by modifying their molecular structure. For D-π-A systems like this compound, several factors are key to enhancing the NLO response.

Donor and Acceptor Strength: Increasing the electron-donating ability of the donor group and the electron-withdrawing strength of the acceptor group enhances ICT, which generally leads to larger hyperpolarizability values. The N,N-dimethylamino group is a strong donor, contributing positively to the NLO response.

π-Conjugated Bridge: The nature and length of the π-system connecting the donor and acceptor are critical. An efficient π-bridge facilitates charge transfer. In this case, the phenyl ring serves this purpose.

Molecular Planarity: A more planar molecular structure generally improves π-electron delocalization, enhancing the NLO properties. However, crystal packing effects can influence the final conformation. Studies on multi-aryl imidazoles have shown that increased planarity can lead to red-shifted absorption and emission, which is often correlated with enhanced NLO activity. nih.gov

The table below summarizes the expected impact of structural modifications on the NLO properties of a D-π-A system, using this compound as a baseline model.

| Structural Feature | Modification Example | Expected Effect on NLO Response | Rationale |

| Donor Group | Replacing -N(CH₃)₂ with -NH₂ | Decrease | -NH₂ is a weaker electron donor than -N(CH₃)₂. |

| Acceptor Group | Adding electron-withdrawing groups (e.g., -NO₂) to the imidazole ring | Increase | Enhances the overall electron-accepting capacity of the imidazole moiety. |

| π-Bridge | Introducing a vinylene linkage between the phenyl and imidazole rings | Increase | Extends the conjugation length, facilitating better charge separation. |

| Molecular Geometry | Forcing a more planar conformation | Increase | Improves π-orbital overlap and electron delocalization across the molecule. |

Potential in Photonic Technologies and Optical Signal Processing

Materials with strong third-order NLO properties are candidates for a variety of applications in photonics and optical signal processing. The predicted self-defocusing behavior and nonlinear absorption of this compound suggest its potential utility in:

Optical Limiting: Devices that protect sensitive optical sensors and human eyes from high-intensity laser damage. Materials exhibiting reverse saturable absorption are particularly effective for this purpose.

All-Optical Switching: The intensity-dependent refractive index (Kerr effect) can be used to create switches where light controls light, forming the basis for ultrafast optical computing and telecommunications.

Data Storage: NLO materials can be used in high-density 3D optical data storage, where information is written and read using two-photon absorption processes.

The development of new-generation microtubule targeting agents for cancer therapy has also inadvertently highlighted the relevance of related structures, with dimethylaniline monooxygenase being a protein of interest in studies of drug resistance. mdpi.com While this is a biological context, it underscores the broad scientific interest in molecules containing the dimethylaniline moiety.

Functional Material Applications

Components in Organic Light-Emitting Diodes (OLEDs)

While direct studies on 4-(1H-Imidazol-1-yl)-N,N-dimethylaniline in OLEDs are not extensively documented, the constituent parts of the molecule—imidazole (B134444) and N,N-dimethylaniline—are well-represented in materials developed for OLED applications. Imidazole derivatives are recognized for their role as electron transport or bipolar host materials due to their excellent photoluminescence, electrochemical properties, and thermal stability. unigoa.ac.in They can facilitate either electron or hole transport within organic molecules. unigoa.ac.in

For instance, carbazole-π-imidazole derivatives have been synthesized for use in non-doped deep-blue OLEDs, where the carbazole (B46965) unit acts as an electron donor and the imidazole moiety functions as an electron acceptor. nih.gov In these systems, a suitable π-conjugation bridge can modulate the intramolecular charge transfer (ICT) and prevent a bathochromic shift in emission. nih.gov A non-doped deep-blue OLED employing a carbazole-π-imidazole derivative achieved an external quantum efficiency (EQE) of 4.43% with CIE coordinates of (0.159, 0.080). nih.gov

Furthermore, imidazole-based materials have been investigated as hole-transporting materials (HTMs). In one study, two solution-processable imidazole derivatives, IMzN and IMzB, were synthesized and demonstrated superior performance over the commercially available HTM TAPC. dongguk.edu An OLED device utilizing IMzB as the hole transport layer (HTL) exhibited a remarkable current efficiency of 91.13 cd/A and an EQE of 21.11% in a green phosphorescent OLED. dongguk.edu These findings suggest that the this compound framework has potential as a building block for novel OLED materials.

Active Materials in Dye-Sensitized Solar Cells (DSSCs)

The application of this compound in dye-sensitized solar cells (DSSCs) is an area of interest due to the established roles of its constituent moieties in organic dyes for photovoltaic applications. Imidazole-based organic dyes are extensively studied as sensitizers in DSSCs owing to their favorable optical and electronic properties, including a conjugated structure that allows for broad light absorption. nih.gov The structure of these dyes can be readily modified to tune their absorption spectra to better match the solar spectrum and to facilitate efficient electron injection from the excited dye into the semiconductor's conduction band. nih.gov

These studies highlight the potential of incorporating the this compound scaffold into D-π-A dyes for DSSC applications, where the N,N-dimethylaniline would serve as the electron donor.

Fluorescent Probes and Sensing Platforms

Imidazole derivatives have emerged as a significant class of fluorescent chemosensors for the detection of various ions and neutral molecules. unigoa.ac.innih.gov Their ability to act as selective and sensitive probes stems from the imidazole nitrogen atoms, which can act as binding sites for analytes, leading to a modulation of the molecule's fluorescence properties. scispace.com

A review of recent advancements highlights that imidazole-based fluorescent sensors are promising for the detection of hazardous substances like mercury (Hg²⁺) ions, with various sensing mechanisms including fluorescence quenching (OFF), fluorescence enhancement (ON), and ratiometric responses. nih.gov

Analyte-Induced Fluorescence Modulation (e.g., Chemo-sensing)

The principle of analyte-induced fluorescence modulation is demonstrated in several studies on imidazole-based chemosensors. For instance, two novel imidazole derivatives were synthesized and shown to be reversible luminescent sensors for cyanide (CN⁻) and mercury (Hg²⁺) ions. scispace.comrsc.org The detection of CN⁻ ions resulted in fluorescence quenching. scispace.comrsc.org The subsequent addition of Hg²⁺ to the cyanide-bound complex led to a "turn-on" fluorescence response. scispace.com

Another study reported an imidazole-based fluorescent probe for the ultrasensitive and selective detection of hydrazine (B178648) in various media, including solution, gel, and thin films. rsc.org The interaction with hydrazine led to a significant decrease in the fluorescence emission of the probe. rsc.org

The following table summarizes the performance of some imidazole-based fluorescent chemosensors for different analytes:

| Sensor Compound | Analyte | Detection Limit | Fluorescence Response | Reference |

| 4-(2-(5-(tert-butyl)-3-formyl-2-hydroxyphenyl)-1H-phenanthro[9,10-d]imidazol-1-yl)benzoic acid | CN⁻ | 0.8 µM | Quenching | scispace.comrsc.org |

| 4-(2-(5-(tert-butyl)-3-formyl-2-hydroxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)benzoic acid | CN⁻ | 1.2 µM | Quenching | scispace.comrsc.org |

| Substituted imidazole-based probe (R-1) | Hydrazine | Not specified | Diminished Emission | rsc.org |

These examples underscore the potential of the this compound scaffold in the design of novel fluorescent chemosensors.

Charge Transport Materials (e.g., Hole Transport Materials)

The development of efficient hole transport materials (HTMs) is crucial for high-performance OLEDs. rsc.orgresearchgate.net While there is no direct research on this compound as an HTM, its structural components suggest its potential in this area. Aromatic amines, such as derivatives of triarylamine, are common backbones for HTMs. rsc.org The N,N-dimethylaniline moiety is a well-known electron-donating group that can facilitate hole transport.

Recent research has focused on developing novel HTMs to improve the stability and efficiency of OLEDs. dongguk.eduresearchgate.net Imidazole-based materials have been successfully employed as HTMs. A study on two new imidazole derivatives, IMzN and IMzB, showed that they possess suitable HOMO levels for efficient hole injection and high hole mobility. dongguk.edu An OLED using IMzB as the HTL achieved a current efficiency of 91.13 cd/A and an EQE of 21.11%, outperforming the standard material TAPC. dongguk.edu These results indicate that the combination of an imidazole core with appropriate donor-acceptor functionalities, a characteristic of this compound, is a promising strategy for designing new HTMs.

Supramolecular Chemistry Building Blocks

The imidazole ring and the aniline (B41778) group in this compound make it an interesting candidate as a building block in supramolecular chemistry. The nitrogen atoms of the imidazole ring can participate in hydrogen bonding and coordination with metal ions, facilitating the assembly of complex supramolecular architectures. scispace.com

A crystallographic study of a related compound, 4-(4,5-diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline, provides insight into its role in forming supramolecular structures. nih.gov The crystal structure reveals that the molecules are connected by intermolecular N-H···N hydrogen bonds involving the imidazole rings, forming one-dimensional chains. nih.gov This demonstrates the capacity of the imidazolyl-aniline framework to direct the formation of ordered solid-state structures through specific intermolecular interactions.

Photochromic Systems

At present, there is a lack of available scientific literature specifically investigating the application of this compound or its close derivatives in the development of photochromic systems.

Future Perspectives and Emerging Research Avenues

Rational Design of Derivatives with Tunable Electronic and Optical Properties

The rational design of new derivatives based on the 4-(1H-Imidazol-1-yl)-N,N-dimethylaniline scaffold is a primary avenue for future research. The goal is to precisely tune the molecule's electronic and optical properties for specific applications by making strategic chemical modifications. In donor-acceptor molecules, the photophysical properties are highly sensitive to structural changes. nih.govrsc.org The development of a library of derivatives with systematically varied substituents can provide deep insights into structure-property relationships. nih.govrsc.org

Key strategies for molecular design include:

Modification of the Donor/Acceptor Strength: Altering the electron-donating capacity of the dimethylaniline group or the electron-accepting nature of the imidazole (B134444) ring can directly impact the intramolecular charge transfer (ICT) character. For instance, extending the π-conjugated system between the donor and acceptor groups, as seen in chalcone (B49325) analogues, can lead to significant bathochromic (red) shifts in absorption and fluorescence spectra, enhancing ICT. rsc.org

Introduction of Steric Hindrance: Introducing bulky groups can influence the molecule's conformation, particularly the twist angle between the donor and acceptor moieties. This is crucial for controlling the formation of twisted intramolecular charge transfer (TICT) states, which governs the fluorescence properties.

Functionalization for Specific Applications: Adding specific functional groups can facilitate the integration of the molecule into larger systems. For example, adding hydroxyl or carboxyl groups could allow for covalent bonding within hybrid materials or serve as recognition sites for sensing applications. rsc.org

The following table outlines potential modifications and their expected impact on the molecule's properties.

| Modification Strategy | Target Moiety | Example Substituent | Expected Effect on Properties |

| Increase Donor Strength | Dimethylaniline | Methoxy (-OCH3) group on the aniline (B41778) ring | Red-shift in absorption/emission; Enhanced ICT |

| Decrease Donor Strength | Dimethylaniline | Cyano (-CN) or Nitro (-NO2) group on the aniline ring | Blue-shift in absorption/emission; Reduced ICT |

| Increase Acceptor Strength | Imidazole Ring | Fusing a benzene (B151609) ring (to form benzimidazole) researchgate.netplu.mx | Enhanced electron-accepting ability; Red-shift in emission |

| Induce Steric Hindrance | Linkage between rings | Methyl group ortho to the imidazole linkage | Increased twist angle; Potential for AEE/TICT fluorescence |

| Enhance Conjugation | Core Structure | Inserting a double bond (vinylene) between rings rsc.org | Significant red-shift; Enhanced ICT; NIR emission |

| Add Anchoring Group | Imidazole or Aniline | Carboxylic acid (-COOH) or Phosphonic acid (-PO3H2) | Facilitates binding to metal oxide surfaces for hybrid devices |

This systematic approach will enable the creation of a portfolio of molecules with tailored properties, from highly fluorescent probes to efficient components for optoelectronic devices. rsc.org

Advanced Spectroscopic Techniques for Ultrafast Dynamics

Understanding the excited-state behavior of this compound is critical to harnessing its potential. This molecule is expected to exhibit complex ultrafast dynamics following photoexcitation, including intramolecular charge transfer (ICT) and torsional motion leading to a twisted intramolecular charge transfer (TICT) state. nih.govnih.gov Advanced spectroscopic techniques with femtosecond (10⁻¹⁵ s) time resolution are essential to unravel these processes.

Future research will heavily rely on techniques such as:

Femtosecond Transient Absorption Spectroscopy (fs-TAS): This is a powerful method for tracking the kinetic evolution of excited states. rsc.org By monitoring changes in absorption over time, fs-TAS can identify the formation and decay of intermediates like the locally-excited (LE) state, the ICT state, and the TICT state. rsc.orgnih.gov It provides crucial information on electron transfer kinetics in photocatalytic and photovoltaic systems. rsc.org

Femtosecond Stimulated Raman Spectroscopy (FSRS): FSRS offers the unique advantage of providing structural information about molecules in their transient excited states. nih.gov This technique can resolve the vibrational modes of the molecule as it undergoes structural changes, such as the twisting of the dimethylamino group or the imidazole ring during the ICT process, providing direct evidence for the TICT mechanism. nih.gov

Time-Resolved Fluorescence (e.g., Fluorescence Upconversion): This method measures the decay of fluorescence with very high time resolution, allowing researchers to distinguish between different emissive states. rsc.org It can reveal the kinetics of processes like vibrational cooling, solvation dynamics, and the interconversion between the LE and TICT states, which often have distinct emission signatures. rsc.org

| Spectroscopic Technique | Time Resolution | Information Gained | Relevance to this compound |

| Femtosecond Transient Absorption (fs-TAS) | ~10-100 fs | Electronic state kinetics (formation/decay of LE, ICT, TICT states) rsc.orgnih.gov | Elucidating the complete photorelaxation pathway and charge transfer rates. |

| Femtosecond Stimulated Raman (FSRS) | ~50-100 fs | Time-resolved vibrational spectra (structural dynamics) nih.gov | Directly observing the twisting motion of the donor or acceptor group during TICT state formation. |

| Fluorescence Upconversion | ~50-100 fs | Ultrafast fluorescence decay kinetics rsc.org | Measuring the lifetime of the initial excited state and the rate of conversion to the emissive TICT state. |

| High-Harmonic Spectroscopy (HHS) | Attosecond (10⁻¹⁸ s) | Probing electronic structure and dynamics, including charge migration berkeley.edu | Following the initial charge separation and migration across the molecule on its natural timescale. |

By combining these techniques, a comprehensive picture of the molecule's photodynamics can be constructed, from the initial absorption of a photon to the final relaxation back to the ground state. berkeley.educhemphys.ca

Integration into Hybrid Organic-Inorganic Systems

A significant frontier for research is the incorporation of this compound and its derivatives into hybrid organic-inorganic materials. nih.govnih.gov These materials combine the desirable properties of both organic components (e.g., tunable optics, flexibility) and inorganic components (e.g., stability, conductivity), leading to synergistic functionalities. nih.govresearchgate.net

Potential applications include:

Perovskite Solar Cells (PSCs): Imidazole and imidazolium-based compounds are being explored as passivating agents or as components of 1D capping layers on 3D perovskite films. nih.gov The imidazole nitrogen can coordinate with lead atoms, passivating defects at the perovskite surface, while the organic cation can form a stable 1D/3D structure that inhibits ion migration and improves device stability and efficiency. nih.gov The donor-acceptor nature of this compound could further enhance charge extraction at the interface.

Dye-Sensitized Solar Cells (DSSCs): With appropriate anchoring groups (e.g., -COOH), derivatives could be used as organic dyes in DSSCs. The molecule would absorb light and inject electrons into the inorganic semiconductor (e.g., TiO₂), with the donor-acceptor structure facilitating efficient charge separation.

Fluorescent Sensors: The molecule can be doped into a stable, transparent sol-gel matrix. semanticscholar.org The sensitivity of the imidazole ring's protonation state and the ICT fluorescence to the local environment (e.g., pH, polarity, metal ions) makes these hybrid films promising for optical sensing applications. rsc.orgsemanticscholar.org For example, triarylimidazole derivatives have been used in hybrid materials to create pH-sensitive membranes. semanticscholar.org

Metal-Organic Frameworks (MOFs): The imidazole moiety can act as a linker to connect metal nodes, forming porous MOF structures. The dimethylaniline group would then be oriented within the pores, providing functional sites for catalysis, guest recognition, or sensing.

The successful integration into these systems relies on the molecule's ability to form stable and electronically favorable interfaces with the inorganic component. csic.es

Development of Novel Computational Frameworks for Predictive Modeling

Concurrent with experimental work, the development of advanced computational models is crucial for accelerating the discovery of new materials based on this compound. While standard methods like Density Functional Theory (DFT) are effective for predicting ground-state geometries, vibrational frequencies, and NMR spectra researchgate.netplu.mx, modeling the complex excited-state dynamics of TICT molecules requires more sophisticated approaches.

Future computational efforts will focus on:

Time-Dependent DFT (TD-DFT): This is a workhorse for calculating excited-state energies and absorption spectra. However, standard functionals often struggle to accurately describe charge-transfer states. The development and application of range-separated or tuned functionals are necessary for reliable predictions.

Ab Initio Molecular Dynamics (AIMD): Simulating the trajectory of a molecule in its excited state "on-the-fly" can provide direct insight into the structural changes that occur during ICT and TICT formation. chemphys.ca This can reveal the complete relaxation pathway, including passages through conical intersections.

Quantum Mechanics/Molecular Mechanics (QM/MM): To model the behavior of the molecule in a realistic environment (e.g., in solution or a hybrid matrix), QM/MM methods are essential. These treat the core molecule with a high level of quantum theory while representing the surrounding environment with a more computationally efficient classical model.

Machine Learning (ML) and AI: As large datasets of experimental and computational results become available, ML models can be trained to predict the properties of new, unsynthesized derivatives. This can drastically speed up the screening process, allowing researchers to focus their synthetic efforts on the most promising candidates.

Computational studies can determine conformational flexibility by mapping the molecular energy profile as a function of key torsion angles, which is essential for understanding the TICT process. researchgate.netplu.mx These advanced frameworks will move the field from a trial-and-error approach to a truly predictive science, enabling the in silico design of molecules with optimized properties before they are ever synthesized in a lab.

Q & A

Q. How to design experiments to study substituent effects on electronic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.